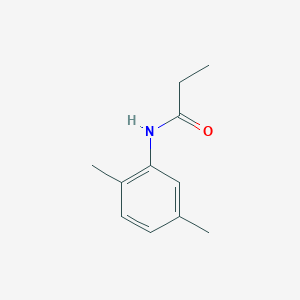

N-(2,5-dimethylphenyl)propanamide

Description

N-(2,5-Dimethylphenyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 2,5-dimethylphenyl group at the nitrogen atom. Its molecular formula is typically C11H15NO, though derivatives with additional functional groups (e.g., sulfonyl, oxadiazole, or thiadiazole moieties) are common in pharmacological and agrochemical research. The compound has garnered attention for its role in inhibiting photosynthetic electron transport (PET) in chloroplasts and as a scaffold in herbicide development . Structural features such as substituent position, lipophilicity, and electronic properties significantly influence its bioactivity and physicochemical characteristics.

Propriétés

Numéro CAS |

50824-88-9 |

|---|---|

Formule moléculaire |

C11H15NO |

Poids moléculaire |

177.24 g/mol |

Nom IUPAC |

N-(2,5-dimethylphenyl)propanamide |

InChI |

InChI=1S/C11H15NO/c1-4-11(13)12-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |

Clé InChI |

LLCRDESLNBFWRK-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=CC(=C1)C)C |

SMILES canonique |

CCC(=O)NC1=C(C=CC(=C1)C)C |

Autres numéros CAS |

50824-88-9 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Substituent Effects

Substituent Position

N-(2,5-Dimethylphenyl)propanamide vs. N-(3,5-Dimethylphenyl)propanamide

The position of methyl groups on the phenyl ring critically impacts activity. For example, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits PET-inhibiting activity (IC50 ~10 µM), comparable to its 3,5-dimethylphenyl analog . However, steric and electronic differences arise: the 2,5-substitution pattern may enhance interactions with hydrophobic pockets in photosystem II, while the symmetrical 3,5-substitution could optimize electron-withdrawing effects.N-(2,6-Dimethylphenyl)propanamide

In compound 7f (), replacing the 2,5-dimethyl group with 2,6-dimethyl reduces melting point (84–86°C vs. 89–91°C for 2,5-dimethyl), suggesting altered crystallinity due to steric hindrance. This positional isomerism may also affect binding kinetics in biological systems.

Functional Group Modifications

- Such modifications contrast with simpler analogs like 7e (), which features a sulfonyl-piperidine-oxadiazole chain (molecular weight 535 g/mol), enhancing lipophilicity and membrane permeability .

Electron-Withdrawing vs. Electron-Donating Groups

Fluorine-substituted analogs (e.g., N-(2,5-difluorophenyl)propanamide) in show stronger PET inhibition than methyl-substituted derivatives, attributed to fluorine’s electron-withdrawing nature, which stabilizes charge transfer in photosystem II .

Physicochemical Properties

Melting Points and Solubility

Melting points decrease with ortho-substituents (e.g., 2,6-dimethylphenyl), likely due to reduced symmetry and weaker crystal lattice interactions. Higher molecular weight derivatives (e.g., 535 g/mol in ) exhibit lower solubility in polar solvents, necessitating formulation adjustments for agricultural use .

Spectroscopic Data

- IR Spectroscopy : Compounds with amide groups show characteristic C=O stretches (~1680 cm⁻¹) and N-H bends (~3250 cm⁻¹) (). Thiadiazole derivatives display additional C=N stretches (~1530 cm⁻¹) .

- NMR : The 2,5-dimethylphenyl group in 7e () produces distinct aromatic proton signals at δ 6.8–7.2 ppm, differing from 3,4-dimethylphenyl analogs (δ 7.0–7.5 ppm) due to electronic environments .

Comparative Efficacy in Herbicide Scaffolds

- Sulfonamide Derivatives : Compound 17h (), featuring a 2,5-dimethylphenyl group and sulfamoyl moiety, shows 78% yield and herbicidal activity, likely due to enhanced target-site binding vs. smaller substituents .

- Thiazole and Oxadiazole Hybrids : Derivatives like 7f () exhibit moderate antifungal activity, though less potent than PET inhibitors, highlighting the role of functional group selection in target specificity .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.